molecular formula C18H21NO2S2 B2974746 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 1797726-33-0

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2974746
CAS RN: 1797726-33-0
M. Wt: 347.49
InChI Key: JEHNSAUOOSAMJB-UHFFFAOYSA-N
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Description

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-3-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PTTPA and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of PTTPA is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. PTTPA may also interact with cell membranes and alter their properties.
Biochemical and Physiological Effects:
PTTPA has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and tumor growth in animal models. PTTPA has also exhibited antibacterial and antifungal properties. Additionally, it has been shown to have neuroprotective effects and may improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using PTTPA in lab experiments is its potential to cross the blood-brain barrier, making it a promising candidate for drug delivery to the brain. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on PTTPA. One direction is to investigate its potential use in drug delivery systems for the treatment of neurological disorders. Another direction is to study its anti-inflammatory and anti-tumor properties in more detail. Additionally, more research is needed to understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, PTTPA is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

PTTPA can be synthesized using different methods. One of the most common methods involves the reaction between 4-(phenylthio)tetrahydro-2H-pyran-4-carbaldehyde and thiophene-3-carboxylic acid, followed by the reduction of the resulting product with sodium borohydride. The final product is then purified using column chromatography.

Scientific Research Applications

PTTPA has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. PTTPA has also been investigated for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c20-17(12-15-6-11-22-13-15)19-14-18(7-9-21-10-8-18)23-16-4-2-1-3-5-16/h1-6,11,13H,7-10,12,14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHNSAUOOSAMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=CSC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-3-yl)acetamide

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